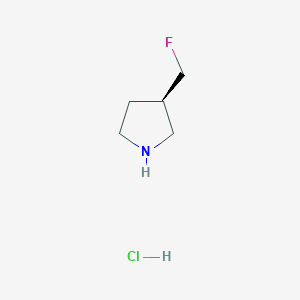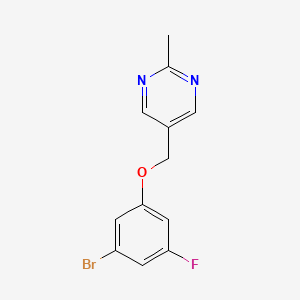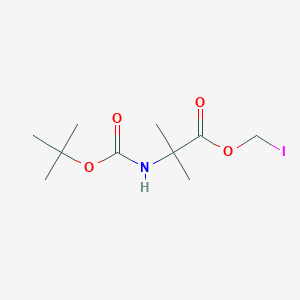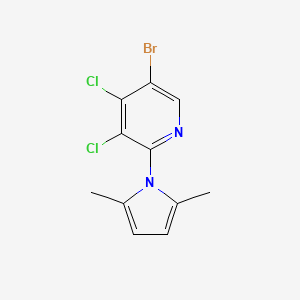![molecular formula C13H17BrN2O3 B1406486 Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate CAS No. 1335049-06-3](/img/structure/B1406486.png)
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a brominated pyridine ring, and an azetidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Core: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridyl Group: The 5-bromo-2-pyridyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine core.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl chloroformate as the esterifying agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the pyridyl ring, resulting in debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce debrominated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of azetidine derivatives with biological targets. Its brominated pyridyl group can facilitate binding to specific proteins or enzymes, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyridyl group can engage in halogen bonding with target proteins, while the azetidine core may interact with enzyme active sites. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate: A similar compound with a pyrrolidine core instead of an azetidine core.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: A derivative with a methylsulfonyl group instead of a brominated pyridyl group.
Uniqueness
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate is unique due to the presence of the brominated pyridyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other azetidine derivatives and enhances its potential for various applications.
Propiedades
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDWTMABFWBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)










![1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406425.png)

